molecular formula C25H20NO4- B12360478 Fmoc-L-Tic-OH

Fmoc-L-Tic-OH

Cat. No.: B12360478
M. Wt: 398.4 g/mol
InChI Key: AGSTVRGPOSEJQQ-QHCPKHFHSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Tic-OH typically involves the protection of the amino group of tetrahydroisoquinoline with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting tetrahydroisoquinoline with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions usually involve maintaining the temperature between 15-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥97.0% .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Tic-OH is used as a building block in the synthesis of complex peptides and proteins. It is particularly valuable in the study of peptide structure and function .

Biology

Biologically, this compound is used to synthesize peptides that can modulate the activity of enzymes such as serine protease kallikrein 7 . This makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as inhibitors of proteases involved in diseases like cancer and inflammatory conditions .

Industry

Industrially, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications. Its high purity and stability make it suitable for use in automated peptide synthesizers .

Mechanism of Action

The mechanism of action of Fmoc-L-Tic-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions . The synthesized peptides can then interact with specific molecular targets, such as enzymes, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Tic-OH is unique due to its tetrahydroisoquinoline structure, which imparts specific conformational properties to the peptides it is incorporated into. This can influence the biological activity and stability of the resulting peptides, making it a valuable tool in peptide research and development .

Properties

Molecular Formula

C25H20NO4-

Molecular Weight

398.4 g/mol

IUPAC Name

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m0/s1

InChI Key

AGSTVRGPOSEJQQ-QHCPKHFHSA-M

Isomeric SMILES

C1CN([C@@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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